CHOxAsH-bis(1,2-ethanedithiol)
Overview
Description
CHOxAsH-bis(1,2-ethanedithiol) is a xanthene dye . It has a role as a fluorochrome . The molecular formula is C17H12As2Cl2O4S4 .
Molecular Structure Analysis
The IUPAC name for CHOxAsH-bis(1,2-ethanedithiol) is 2,7-dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxyxanthen-9-one . The exact mass is 627.74274 g/mol .Physical And Chemical Properties Analysis
The molecular weight of CHOxAsH-bis(1,2-ethanedithiol) is 629.3 g/mol . It has 2 hydrogen bond donors, 8 hydrogen bond acceptors, and 2 rotatable bonds . The topological polar surface area is 168 Ų .Scientific Research Applications
Chemical Structure Analysis and Optimization : The chemical structure and properties of 1,2-ethanedithiol have been studied extensively. For instance, research conducted by Ohsaku et al. (1979) involved optimizing some of the valence and torsional angles of 1,2-ethanedithiol. This kind of research is crucial for understanding the chemical behavior and potential applications of compounds like CHOxAsH-bis(1,2-ethanedithiol) (Ohsaku et al., 1979).
Electrochemical Properties : The electrochemical properties of derivatives of 1,2-ethanedithiol have been explored in depth. For example, Fourmigué and Bertran (2000) investigated the electrochemical properties and X-ray crystal structures of bis(2-cyano-1,2-ethanedithiolate)nickelate. Understanding these properties is essential for applications in materials science and electrochemistry (Fourmigué & Bertran, 2000).
Synthesis and Characterization : The synthesis and characterization of 1,2-ethanedithiol derivatives have been a subject of research, providing insights into their potential applications. Gattow and Schubert (1985) worked on the synthesis and characterization of 1,2-ethanedithiolates, contributing to our understanding of such compounds (Gattow & Schubert, 1985).
Polymerization and Catalysis : The use of 1,2-ethanedithiol in polymerization processes and as a catalyst has been explored. Sergeeva et al. (2010) studied the use of dithiodiolate ligands, synthesized from 1,2-ethanedithiol, in lactide polymerization, indicating its potential in polymer chemistry (Sergeeva et al., 2010).
Complex Formation and Ligand Behavior : Research has also focused on the formation of complexes using 1,2-ethanedithiol. Kaiwar et al. (1997) examined the synthesis and properties of heterocyclic substituted 1,2-enedithiolates of nickel, palladium, and platinum, showcasing the ligand behavior of 1,2-ethanedithiol derivatives (Kaiwar et al., 1997).
properties
IUPAC Name |
2,7-dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12As2Cl2O4S4/c20-9-5-7-13(22)8-6-10(21)15(24)12(19-28-3-4-29-19)17(8)25-16(7)11(14(9)23)18-26-1-2-27-18/h5-6,23-24H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPIZYPODSGJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C3C(=CC(=C2O)Cl)C(=O)C4=CC(=C(C(=C4O3)[As]5SCCS5)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12As2Cl2O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319286 | |
Record name | 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CHOxAsH-EDT2 | |
CAS RN |
439791-19-2 | |
Record name | 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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